(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Description
The compound (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS: 1638205-28-3) is a brominated benzyl ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and a conjugated propenyl moiety. Its molecular formula is C₂₃H₂₆BrNO₆, with a molecular weight of 492.36 g/mol . The Boc group enhances steric protection of the amino functionality, making the compound more stable during synthetic processes compared to its deprotected analogs. It is primarily used in chemical synthesis as an intermediate for pharmaceuticals or bioactive molecules .
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOODTUUFZETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group
The initial step involves protecting the amino group to prevent unwanted side reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under various reaction conditions and ease of removal later. The Boc protection is typically achieved via carbamate formation using Boc anhydride (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine.
- Reagents: Boc anhydride, triethylamine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: Typically high, around 85-95%
R-NH2 + Boc2O → R-NH-Boc
Formation of the Prop-1-en-1-yl Moiety
The key step involves constructing the conjugated double bond with the (E)-stereochemistry. This is often achieved through Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions, which enable the selective formation of the trans (E) configuration.
- Use of stabilized phosphonium or phosphonate reagents bearing the appropriate substituents.
- Reaction with aldehyde or ketone precursors derived from the aromatic core.
- Reagents: Phosphonium salts or phosphonates
- Base: Potassium tert-butoxide or sodium hydride
- Solvent: Tetrahydrofuran (THF)
- Temperature: -78°C to 0°C for selectivity
- Yield: Approximately 70-85%
Esterification and Coupling with Bromobenzyl Group
The ester linkage formation involves coupling the hydroxybenzoate with the bromobenzyl fragment. This step often employs carbodiimide-mediated coupling, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) to facilitate amide or ester bond formation.
- Reagents: EDC, HOBt
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature
- Duration: 12-24 hours
- Yield: 80-90%
Deprotection of Boc Group
Once the core structure is assembled, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to free the amino group for further functionalization or biological activity testing.
- Reagent: TFA
- Solvent: DCM
- Temperature: Room temperature
- Duration: 1-2 hours
- Yield: High, with minimal side reactions
Final Purification
The synthesized compound is purified via chromatography techniques such as flash chromatography or recrystallization to obtain high purity, essential for subsequent research applications.
Data Table Summarizing Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose | Typical Yield |
|---|---|---|---|---|---|
| 1 | Boc protection | Boc2O, triethylamine | 0°C to RT | Protect amino group | 85-95% |
| 2 | Olefination (E)-double bond | Phosphonium salt or phosphonate, base | -78°C to 0°C | Form conjugated double bond | 70-85% |
| 3 | Esterification | EDC, HOBt | RT | Couple bromobenzyl to hydroxybenzoate | 80-90% |
| 4 | Boc deprotection | TFA | RT | Remove Boc group | High (>95%) |
| 5 | Purification | Chromatography | RT | Isolate pure compound | N/A |
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an essential building block for the creation of more complex molecular architectures. Its functional groups allow for various chemical modifications through reactions such as oxidation, reduction, and substitution. The ability to protect the amino group with Boc facilitates selective reactions without interfering with the amine's reactivity.
Synthetic Routes
The synthesis typically involves:
- Protection of Amino Group: Utilizing tert-butoxycarbonyl to prevent unwanted reactions.
- Formation of Carbon-Carbon Double Bonds: Employing reagents like Wittig reagents or olefination reactions.
- Esterification: Finalizing the synthesis by esterifying the hydroxybenzoate moiety with the bromobenzyl group.
Biological Research
Investigating Molecular Interactions
In biological contexts, (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be employed to study interactions between small molecules and biological targets. Its structure enables the attachment of various probes or labels, aiding in the exploration of biochemical pathways and molecular mechanisms.
Potential for Drug Development
The compound shows promise as a precursor in drug discovery. Modifications to its structure can lead to new therapeutic agents that exhibit enhanced efficacy and reduced side effects. This adaptability makes it a valuable candidate in medicinal chemistry research aimed at developing novel pharmaceuticals .
Medicinal Applications
Therapeutic Agent Development
The unique properties of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate allow for its transformation into various therapeutic agents. By altering functional groups or modifying the core structure, researchers can create compounds tailored to target specific diseases or conditions effectively .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound can be utilized in the manufacturing of specialty chemicals and polymers. Its versatile nature allows it to function as an intermediate in several chemical processes, contributing to the production of materials with specific properties tailored for various applications .
Data Summary Table
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex molecules; involved in oxidation, reduction, and substitution reactions. |
| Biological Research | Investigates small molecule interactions; aids in biochemical pathway exploration. |
| Medicinal Applications | Potential precursor for drug development; adaptable structure for creating therapeutic agents. |
| Industrial Applications | Used in producing specialty chemicals and polymers; serves as an intermediate in manufacturing processes. |
Mechanism of Action
The mechanism of action of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows for specific binding interactions, which can modulate
Biological Activity
(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Bromobenzyl group : Enhances lipophilicity and potential interactions with biological targets.
- Tert-butoxycarbonyl (Boc) protected amino group : Provides stability and allows for selective reactions.
- Methoxybenzoate moiety : Increases solubility and may influence binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate. For instance, derivatives of bromobenzyl compounds have exhibited significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7a | FaDu | 1.73 | Topoisomerase I & II inhibition, apoptosis induction |
| 7r | MCF-7 | 2.5 | G2/M phase cell cycle arrest, oxidative stress reduction |
These compounds induce cytotoxicity through mechanisms such as apoptosis and autophagy, as confirmed by various assays including DAPI staining and western blot analysis .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory activity. Specific derivatives selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory pathways. This selectivity suggests a therapeutic potential in conditions characterized by inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa .
The biological activity of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, crucial enzymes involved in DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- Cell Cycle Modulation : It induces G2/M phase arrest, preventing cancer cells from proliferating, which is critical for therapeutic efficacy .
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound can trigger apoptotic pathways in tumor cells while sparing normal cells.
Case Studies
Several studies have investigated the efficacy of bromobenzyl derivatives:
- Study on FaDu Cells : Compound 7a was tested against FaDu cells, showing an IC50 value of 1.73 μM. The study demonstrated significant cytotoxic effects through apoptosis and cell cycle arrest mechanisms .
- MCF-7 Cell Line Study : Another derivative exhibited an IC50 of 2.5 μM against MCF-7 cells, with evidence supporting its role in inducing oxidative stress and inhibiting cell migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to (E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS: 1638205-16-9, Molecular Formula: C₁₈H₁₈BrNO₄, MW: 392.2 g/mol) . Key differences include:
Boc Protection : The Boc group in the target compound replaces the primary amine in the analog, altering reactivity and stability.
Molecular Weight : The Boc group increases the molecular weight by ~100 g/mol.
Solubility : The Boc group may enhance lipophilicity, reducing aqueous solubility compared to the amine analog.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Analysis
The Boc-protected compound’s structure is likely resolved using programs like SHELXL (for refinement) and visualized via ORTEP (for anisotropic displacement ellipsoids) . In contrast, the amine analog may exhibit different crystallographic packing due to hydrogen bonding from the free amine.
Q & A
Q. What are the critical steps for synthesizing (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate with high yield?
- Methodological Answer : The synthesis involves coupling reactions (e.g., esterification, Boc protection) under inert atmospheres (argon/nitrogen). For example, tert-butoxycarbonyl (Boc) protection of the amino group requires anhydrous conditions and reagents like EDC·HCl and DMAP for activation . Polar aprotic solvents (e.g., THF, DCM) are preferred to stabilize intermediates. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from byproducts .
Q. How can the stereochemical integrity of the (E)-configured propenyl group be preserved during synthesis?
- Methodological Answer : Steric control during the formation of the propenyl linker is critical. Using bulky bases (e.g., potassium tert-butoxide) in non-polar solvents (e.g., dichloromethane) minimizes isomerization . Monitoring reaction progress with -NMR to confirm the retention of the (E)-configuration at key stages (e.g., after elimination or coupling steps) is essential .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm the Boc group (1.4 ppm for tert-butyl), bromobenzyl protons (7.3–7.5 ppm), and hydroxyl/methoxy groups.
- HPLC-MS : To verify molecular weight and purity, especially for detecting hydrolyzed byproducts (e.g., free carboxylic acid from ester cleavage).
- FT-IR : Peaks at ~1680–1720 cm for ester carbonyl and Boc carbamate groups .
Advanced Research Questions
Q. How can researchers address variability in experimental data caused by organic matrix degradation during long-term studies?
- Methodological Answer : Sample degradation (e.g., hydrolysis of the ester or Boc group) can occur during prolonged experiments. Implement continuous cooling (4°C) to slow degradation rates, as seen in hyperspectral imaging (HSI) studies where organic compound stability was temperature-dependent . Use stabilizers like i-PrSiH in acidic conditions to protect sensitive functional groups during post-synthetic modifications .
Q. What strategies resolve contradictions in bioactivity data attributed to competing degradation pathways?
- Methodological Answer : Conduct parallel stability studies under varying pH, temperature, and solvent conditions. For instance, Boc groups are labile under acidic conditions, while bromobenzyl esters may hydrolyze in basic media. Use LC-MS/MS to quantify degradation products and correlate them with bioactivity loss . Statistical modeling (e.g., PCA) can disentangle matrix effects from intrinsic compound activity .
Q. How can computational tools optimize the molecular design of derivatives for target binding?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using Discovery Studio) predict conformational flexibility of the propenyl linker and Boc group. Docking studies assess steric compatibility with enzyme active sites (e.g., glutamate carboxypeptidase II). Validate predictions with SPR (surface plasmon resonance) binding assays .
Key Considerations for Experimental Design
- Reproducibility : Standardize solvent purity (HPLC-grade) and reaction scales to minimize batch-to-batch variability .
- Data Validation : Use internal standards (e.g., deuterated analogs) in NMR and LC-MS to confirm quantification accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
